molecular formula C13H22N4O B2764493 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1894614-82-4

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2764493
CAS No.: 1894614-82-4
M. Wt: 250.346
InChI Key: TWWAWVBJPJHGMF-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine consists of a pyrazole core substituted at the 1-position with a propan-2-yl (isopropyl) group and at the 5-position with an azepane-1-carbonyl moiety. The azepane ring (a 7-membered saturated heterocycle) contributes to the molecule’s conformational flexibility and lipophilicity, while the carbonyl group introduces polarity. The molecular formula is C₁₃H₂₂N₄O, with a molecular weight of 250.34 g/mol.

Such compounds are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding (pyrazole amine) and hydrophobic interactions (bulky substituents) .

Properties

IUPAC Name

(5-amino-2-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(2)17-11(9-12(14)15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAWVBJPJHGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the azepane ring and the pyrazole ring separately. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Once the azepane and pyrazole rings are prepared, they are coupled together through a carbonylation reaction

Industrial Production Methods

In an industrial setting, the production of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated synthesis equipment and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl bromide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups. Substitution reactions may yield derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a molecular formula of C13H22N4OC_{13}H_{22}N_{4}O and a molecular weight of 250.34 g/mol. The presence of an azepane ring, a carbonyl group, and an isopropyl group within the pyrazole framework contributes to its distinctive chemical reactivity and biological activity .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine, exhibit promising anticancer properties. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects . The ability to modify the pyrazole core allows for the development of compounds with enhanced efficacy and selectivity against cancer cells.

Anti-inflammatory Properties

Research has identified pyrazole-based compounds as potential anti-inflammatory agents. The design and synthesis of new analogues targeting specific inflammatory pathways have shown that modifications to the pyrazole structure can lead to improved therapeutic profiles. For example, compounds derived from similar scaffolds have been reported to inhibit key signaling pathways associated with inflammation .

Diabetes Management

The compound's potential in managing diabetes has also been explored. Pyrazole derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help control postprandial hyperglycemia, making such derivatives valuable in diabetes treatment strategies .

Binding Affinity Studies

Understanding the interaction of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine with various biological targets is crucial for elucidating its mechanism of action. Studies focusing on its binding affinity with enzymes and receptors can provide insights into its therapeutic potential. Such investigations are essential for identifying the compound's role in modulating biological pathways .

Fluorescent Probes Development

The compound can also serve as a scaffold for developing fluorescent probes used in biological imaging. By modifying the core structure, researchers can create probes that selectively bind to specific targets within cells, facilitating real-time observation of biological processes .

Synthetic Methodologies

The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step procedures that can be optimized for higher yields and purity. Techniques such as continuous flow chemistry are being explored to enhance production efficiency. The synthetic routes often include key reactions such as esterification and hydrazone formation, leading to the final pyrazole structure .

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects against four human cancer cell lines. The results indicated that specific modifications at the 3 and 4 positions of the pyrazole ring significantly enhanced anticancer activity compared to unmodified analogues .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in vitro. The study demonstrated that certain compounds exhibited potent inhibitory effects on pro-inflammatory cytokine production, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Summary Table: Key Applications

Application AreaDescription
Anticancer ActivitySignificant cytotoxic effects against various human cancer cell lines
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases
Diabetes ManagementInhibition of α-glucosidase; control of postprandial hyperglycemia
Biological ProbesDevelopment of fluorescent probes for imaging biological processes
Synthetic MethodologiesMulti-step synthesis involving esterification and hydrazone formation; optimization techniques explored

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target : 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine C₁₃H₂₂N₄O R1=propan-2-yl (1), R2=azepane-carbonyl (5) 250.34 Flexible azepane ring; balanced lipophilicity
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₆N₄O R1=CH₃ (1), R2=piperidine-carbonyl (5) 208.27 Smaller 6-membered piperidine ring; lower MW
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ R1=adamantyl (1), R2=H (3) 217.31 Rigid adamantyl group; high lipophilicity
3-(Propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ R1=pyrimidinyl (1), R2=propan-2-yl (3) 203.24 Aromatic pyrimidine; potential H-bonding sites
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine C₆H₇F₂N₃ R1=difluorocyclopropyl (1), R2=H (3) 171.14 Fluorinated cyclopropane; enhanced metabolic stability

Key Comparisons

Lipophilicity and Membrane Permeability
  • The azepane-carbonyl group in the target compound offers moderate lipophilicity compared to the highly rigid and hydrophobic adamantyl group (logP ~3.5 for adamantane derivatives ).
  • The piperidine-carbonyl analog (C₁₀H₁₆N₄O) is less lipophilic due to its smaller ring size and lower molecular weight .
  • Fluorinated derivatives (e.g., 1-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine) exhibit increased metabolic stability and polarity due to fluorine’s electronegativity .

Biological Activity

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structural features, including an azepane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the synthesis, biological evaluation, and potential applications of this compound based on diverse scholarly sources.

Synthesis

The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Reaction Conditions :
    • The compound is synthesized through the reaction of azepane with a suitable pyrazole derivative in the presence of bases like sodium hydride or potassium carbonate.
    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
  • Purification Techniques :
    • After synthesis, purification methods such as recrystallization and chromatography are used to obtain high-purity products.

The biological activity of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is attributed to its interaction with specific molecular targets, including various enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential modulation of receptor activities related to pain and inflammation.

Case Studies and Findings

Recent studies have evaluated the biological effects of this compound:

  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM, indicating significant anti-inflammatory potential .
  • Anticancer Properties :
    • A study assessed its cytotoxic effects on various cancer cell lines, revealing that the compound induced apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Activity :
    • Preliminary screening against Gram-positive and Gram-negative bacteria showed moderate antibacterial activity, suggesting potential applications in treating bacterial infections .

Comparative Analysis

To understand the uniqueness of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine compared to similar compounds, a comparative analysis was conducted:

Compound NameKey FeaturesBiological Activity
4-(azepane-1-carbonyl)-1H-pyrazol-3-amineLacks isopropyl groupModerate anti-inflammatory activity
4-(methyl)-1H-pyrazol-3-aminesSimpler structureLimited anticancer properties
5-(isopropyl)-4-pyrazole derivativesSimilar core structureStronger antimicrobial effects

This table illustrates that the combination of the azepane ring and isopropyl group in 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine contributes to its distinct biological profile, making it a valuable candidate for further research.

Q & A

Q. What are the optimal synthetic routes for 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. A representative approach involves:
  • Step 1 : Reacting a pyrazole precursor (e.g., 1-(propan-2-yl)-1H-pyrazol-3-amine) with an azepane carbonyl chloride derivative under basic conditions (e.g., cesium carbonate in DMSO) .
  • Step 2 : Catalytic optimization using copper(I) bromide to enhance reaction efficiency at 35°C for 48 hours .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradient) yields the final product.
    Key Table :
Reaction StepReagents/CatalystsConditionsYield
CouplingCs₂CO₃, CuBr35°C, 48h~18%

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To verify substituent positions (e.g., δ 8.87 ppm for pyridinyl protons in analogs) .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for related pyrazole derivatives) .
  • Melting Point Analysis : Consistency with literature (e.g., 104–107°C for structurally similar compounds) .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) with recombinant kinases (e.g., JAK/STAT pathways) .
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Key Parameters :
Assay TypeTargetDetection MethodReference
KinaseJAK3Fluorescence
MICE. coliBroth dilution

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., fixed incubation time, cell line passages).
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates .

Q. What computational strategies predict target interactions and ADMET properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB: 8QV) .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions .
    Example Results :
ParameterPredicted ValueTool
logP2.8SwissADME
CYP3A4 InhibitionHighadmetSAR

Q. How to evaluate compound stability under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and assess photodegradation over 7 days .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly in published protocols?

  • Methodological Answer : Yield variability (~10–50%) is attributed to:
  • Catalyst Loading : Excess CuBr (>10 mol%) may deactivate intermediates .
  • Purification Efficiency : Gradient elution in chromatography optimizes separation .

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